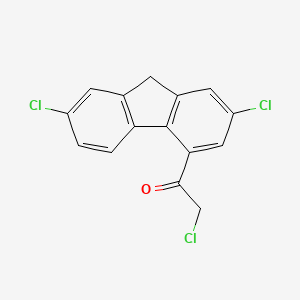

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

説明

特性

IUPAC Name |

2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSJWQRNFMDEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (CAS: 131023-37-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is a chlorinated aromatic ketone built upon a fluorene scaffold. It is a key synthetic intermediate in the preparation of various biologically active molecules. Its primary role is as a precursor for the synthesis of the antimalarial drug Lumefantrine.[1][2] Furthermore, this compound serves as a crucial building block for novel heterocyclic compounds, such as thiazolidinone and azetidinone analogues, which have demonstrated potential as anticancer and antimicrobial agents.[3][4] It is also identified as a related impurity in the synthesis of the chemotherapy agent Cabazitaxel.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 131023-37-5 | [7] |

| Molecular Formula | C₁₅H₉Cl₃O | [7][8] |

| Molecular Weight | 311.59 g/mol | [2][8] |

| IUPAC Name | This compound | [7][8] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][7] |

| Storage Conditions | 2-8°C, dry, sealed | [2][9] |

| Canonical SMILES | O=C(CCl)C1=CC(Cl)=CC2=C1C1=CC=C(Cl)C=C1C2 | [10] |

| InChI Key | FUSJWQRNFMDEGH-UHFFFAOYSA-N | [7] |

| MDL Number | MFCD11846253 | [2][7] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 2,7-dichloro-9H-fluorene.

Synthesis of this compound

This protocol is based on the chloroacetylation of 2,7-dichloro-9H-fluorene.[2][3]

Materials:

-

2,7-dichloro-9H-fluorene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (DCM)

-

1N Hydrochloric acid

-

Denatured spirit (Ethanol)

-

Sodium sulfate

-

Hexanes

Procedure:

-

Cool a suspension of anhydrous aluminum chloride (25.5 g) in dichloromethane (75 ml) to 0-5°C.

-

Slowly add chloroacetyl chloride (14.5 g) to the cooled mixture over 25-30 minutes, maintaining the temperature at 0-5°C.

-

Stir the resulting mixture at 0-5°C for 30 minutes.

-

Add a solution of 2,7-dichlorofluorene (25 g) in dichloromethane (70 ml) to the stirred mixture at 0-5°C.

-

Stir the reaction mixture for 4 hours at 0-5°C, monitoring the progress by thin-layer chromatography.

-

Slowly pour the reaction mixture into pre-chilled 1N hydrochloric acid (250 ml) at a temperature maintained between 0-20°C over 20 minutes.

-

Stir the resulting mixture for 10 minutes at 25-30°C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (50 ml).

-

Combine the organic layers, wash with deionized water (2 x 100 ml), and dry over sodium sulfate.

-

Distill off the dichloromethane completely under vacuum.

-

Add denatured spirit (200 ml) to the resulting mass and distill off 50 ml of the spirit.

-

Stir the resulting suspension for 4 hours at 25-30°C, then cool to 0-5°C and stir for an additional hour.

-

Filter the solid, wash with pre-chilled denatured spirit (25 ml), and dry at 50-55°C to yield the final product.

Yield: 28.35 g (85.9%) Purity: 93.21% (by HPLC)[2]

Role in Drug Development and Biological Activity

While this compound itself is not marketed as a therapeutic agent, its derivatives have shown significant biological promise.

Precursor to Antimalarial, Anticancer, and Antimicrobial Agents

This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[1][9] A notable application is in the synthesis of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, a precursor to novel thiazolidinone and azetidinone analogues.[3] These derivatives have been investigated for their potential as anticancer and antimicrobial agents.[3][4]

Biological Activity of Derivatives

The thiazolidinone and azetidinone derivatives of this compound have been evaluated for their cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines.[3] Some of these synthesized compounds exhibited remarkable activity when compared to the reference drug, Taxol.[3] The azetidinone-based derivatives were generally found to be more potent than their thiazolidinone counterparts.[3]

Molecular docking studies suggest that these derivatives may exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[3]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic pathway from 2,7-dichloro-9H-fluorene to the bioactive thiazolidinone and azetidinone analogues, with this compound as a key intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | C15H9Cl3O | CID 73553848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound [myskinrecipes.com]

- 10. Preparation method for 2-dibutylamido-1-1(2,7- dichloro-9H-fluorine-4base)-ethanol - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone . Due to the absence of experimentally published spectra for this specific molecule, this document presents a comprehensive analysis based on established NMR principles and data from structurally related compounds. It is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of fluorene-based compounds, which are significant in medicinal chemistry and materials science.[1][2]

Chemical Structure and Predicted NMR Data

The chemical structure of this compound is presented below. The predicted ¹H and ¹³C NMR data have been derived from analysis of the structure, considering the electronic effects of the substituents on the fluorene ring and the chloroacetyl group.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity and coupling constants (J) are estimated based on typical values for aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | 7.8 - 8.0 | d | ~8.0 | 1H |

| H3 | 7.4 - 7.6 | d | ~2.0 | 1H |

| H5 | 7.6 - 7.8 | d | ~8.0 | 1H |

| H6 | 7.3 - 7.5 | dd | ~8.0, 2.0 | 1H |

| H8 | 7.7 - 7.9 | d | ~2.0 | 1H |

| CH₂ (9) | 4.0 - 4.2 | s | - | 2H |

| CH₂Cl | 4.8 - 5.0 | s | - | 2H |

Note: The aromatic protons are expected to show complex splitting patterns due to long-range couplings, which are not detailed here.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 192 - 195 |

| C (Ar-Cl) | 130 - 135 |

| C (Ar-C) | 138 - 145 |

| CH (Ar) | 120 - 130 |

| C (quaternary) | 140 - 150 |

| CH₂ (9) | 35 - 40 |

| CH₂Cl | 45 - 50 |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to the characterization of this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument: A 400 or 500 MHz NMR spectrometer is suitable for obtaining well-resolved spectra.[3]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.

¹³C NMR Spectroscopy

-

Instrument: The same spectrometer as used for ¹H NMR can be employed.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[4]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.[5]

-

Spectral Width: A spectral width of 0 to 220 ppm is standard.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to spectral interpretation is crucial for accurate structural elucidation. The following diagram illustrates this workflow.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. While the presented data is predictive, it offers a robust starting point for researchers in the field. The detailed experimental protocols and logical workflow diagrams are designed to facilitate the practical application of NMR spectroscopy for the characterization of this and related novel compounds. Experimental verification of these predictions is a necessary next step for the definitive structural assignment of this molecule.

References

Mass Spectrometry of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of the compound "2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone," a molecule of interest in organic synthesis and potentially in drug development. This document outlines the expected fragmentation patterns based on established principles of mass spectrometry, presents a generalized experimental protocol for its analysis, and visualizes the logical fragmentation pathway.

Molecular Profile and Expected Mass Spectrum

Chemical Formula: C₁₅H₉Cl₃O

Molecular Weight: 310.0 g/mol (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O)

The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will be dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Quantitative Data for Major Ions

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Predicted Relative Abundance | Notes |

| [M]⁺ (Molecular Ion) | 310 | Moderate | The molecular ion peak will be accompanied by M+2, M+4, and M+6 peaks due to the three chlorine isotopes. The M:M+2 ratio is a key diagnostic feature for chlorinated compounds. |

| [M - Cl]⁺ | 275 | High | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |

| [M - COCH₂Cl]⁺ | 233 | High | This represents the dichlorofluorenyl cation, resulting from the cleavage of the bond between the fluorene ring and the carbonyl group (alpha-cleavage). This is a characteristic fragmentation for aromatic ketones.[1][2][3] |

| [M - CH₂Cl]⁺ | 261 | Moderate | Loss of the chloromethyl radical. |

| [C₁₃H₇Cl₂]⁺ | 233 | High | This corresponds to the dichlorofluorenyl cation. |

| [C₁₃H₇Cl]⁺ | 198 | Moderate | Loss of a second chlorine atom from the dichlorofluorenyl cation. |

| [C₁₃H₇]⁺ | 163 | Low | The fluorenyl cation resulting from the loss of all chlorine atoms. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl group and the loss of chlorine atoms.

A primary fragmentation event is the alpha-cleavage of the bond between the carbonyl carbon and the fluorene ring, leading to the formation of a stable dichlorofluorenyl cation. Another significant fragmentation pathway involves the loss of a chlorine atom from the molecular ion. Subsequent fragmentations can involve the sequential loss of the remaining chlorine atoms and the carbonyl group.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

Given the nature of the analyte, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation used.

-

Sample Preparation:

-

Dissolve a small amount of the solid compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

GC Conditions:

-

Injector: Split/splitless inlet, operated in splitless mode for higher sensitivity.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 300 °C for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UHPLC system.

-

Sample Preparation:

-

Dissolve the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

-

Filter the solution through a 0.22 µm syringe filter.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow (Nitrogen): Desolvation gas at 800 L/hr, cone gas at 50 L/hr.

-

Mass Range: Scan from m/z 100 to 1000.

-

Data Acquisition: Full scan mode for initial analysis. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.

-

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of "this compound."

Caption: Logical workflow for the mass spectrometric analysis of the target compound.

This guide provides a foundational understanding of the mass spectrometric behavior of "this compound." Experimental verification is essential to confirm the predicted fragmentation patterns and to refine the analytical protocols for specific research and development applications.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum for the compound 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. Due to the limited availability of direct spectral data for this specific molecule in public databases, this guide synthesizes information from established spectroscopic principles and data for structurally analogous compounds. It offers a predictive framework for spectral interpretation, a comprehensive experimental protocol for acquiring the spectrum, and a workflow diagram for the analytical process.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to be characterized by absorption bands arising from its constituent functional groups: an aromatic ketone, a polysubstituted fluorene ring system, and chlorinated alkyl and aryl moieties. The predicted significant IR absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100 - 3000 | C-H Stretch | Aromatic (Fluorene Ring) | Medium to Weak |

| ~2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium to Weak |

| ~1685 - 1666 | C=O Stretch | Aromatic Ketone (conjugated) | Strong |

| ~1600 - 1450 | C=C Stretch | Aromatic (Fluorene Ring) | Medium to Strong (multiple bands) |

| ~1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Medium |

| ~850 - 550 | C-Cl Stretch | Aryl and Alkyl Halide | Medium to Strong |

| ~900 - 675 | C-H Bend (Out-of-plane) | Aromatic (Substitution Pattern) | Strong |

Note: The conjugation of the carbonyl group with the fluorene aromatic ring is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[1] The precise positions of the C-H out-of-plane bending bands are indicative of the substitution pattern on the aromatic rings.[2]

Experimental Protocol: Obtaining the IR Spectrum via the KBr Pellet Method

The following protocol details the steps for acquiring a high-quality infrared spectrum of the solid compound this compound using the potassium bromide (KBr) pellet technique. This is a standard and widely used method for the IR analysis of solid samples.[3][4][5]

Materials and Equipment:

-

This compound (sample)

-

FTIR grade Potassium Bromide (KBr), dried in an oven at ~110°C and stored in a desiccator[6]

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the sample, this compound, using an analytical balance.[3]

-

Weigh approximately 100-200 mg of dry, FTIR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.[3]

-

Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.

-

Add the weighed sample to the mortar.

-

Grind the sample and KBr together thoroughly for several minutes until a homogeneous mixture is obtained. Scrape the sides of the mortar with a spatula to ensure all material is incorporated. The grinding should be done relatively quickly to minimize moisture absorption by the KBr.[3]

-

-

Pellet Formation:

-

Assemble the pellet press die set.

-

Carefully transfer a portion of the sample-KBr mixture into the die barrel, ensuring an even distribution.

-

Insert the plunger and place the die set into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6][7] Applying a vacuum to the die during pressing can help to remove trapped air and improve pellet transparency.[6]

-

-

Spectral Acquisition:

-

Carefully remove the die set from the press and extrude the KBr pellet.

-

Place the pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum with the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the KBr pellet into the spectrometer's beam path.

-

Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

-

Post-Measurement:

-

Clean the mortar, pestle, and die set thoroughly with an appropriate solvent (e.g., acetone) and ensure they are completely dry before the next use.

-

Experimental Workflow

The logical flow of the experimental protocol for obtaining the IR spectrum is visualized in the diagram below.

Caption: Experimental workflow for obtaining an IR spectrum using the KBr pellet method.

This guide provides a foundational understanding of the expected IR spectral characteristics of this compound and a detailed protocol for its experimental determination. Researchers can use this information to aid in the identification, characterization, and quality control of this compound in a laboratory setting.

References

In-depth Technical Guide: Structure Elucidation of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a key intermediate in the synthesis of the antimalarial drug lumefantrine. This document details the chemical and physical properties, synthesis, and spectroscopic characterization of the title compound. Experimental protocols for its preparation and subsequent conversion are provided, alongside a workflow diagram illustrating its role in the synthesis of lumefantrine. While specific experimental spectroscopic data is not widely published, this guide consolidates available information and provides expected spectral characteristics based on the elucidated structure.

Introduction

This compound is a crucial synthetic intermediate, primarily recognized for its role in the manufacturing of lumefantrine, an essential component of artemisinin-based combination therapies (ACTs) for malaria.[1][2] The precise characterization of this intermediate is paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for researchers and professionals involved in the synthesis and analysis of lumefantrine and related fluorene-based compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-chloroacetyl-2,7-dichlorofluorene; Ethanone, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)- | PubChem[3] |

| CAS Number | 131023-37-5 | Clearsynth[4] |

| Molecular Formula | C₁₅H₉Cl₃O | PubChem[3] |

| Molecular Weight | 311.59 g/mol | MySkinRecipes[5] |

| Appearance | Solid | MySkinRecipes[5] |

| Storage | 2-8°C, dry, sealed | MySkinRecipes[5] |

Structure Elucidation

The definitive structure of this compound has been confirmed by single-crystal X-ray diffraction.

Crystallographic Data

A crystal structure of the title compound is available in the Cambridge Crystallographic Data Centre (CCDC) database.

Table 2: Crystallographic Data

| Parameter | Value |

| CCDC Number | 734248 |

| Associated Publication DOI | 10.1107/S1600536809027287 |

The crystal structure analysis reveals two independent molecules in the asymmetric unit. The fluorene ring system in both molecules is nearly planar. The crystal packing is stabilized by C—H···O and C—H···Cl hydrogen bonds, forming sheets parallel to the (100) plane.[6]

Spectroscopic Data

While specific, publicly available spectra are limited, commercial suppliers indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected structure.[5] The following sections detail the anticipated spectroscopic characteristics.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorene ring system, the methylene protons of the chloroacetyl group, and the methylene protons at the 9-position of the fluorene ring. The aromatic protons would likely appear as complex multiplets in the downfield region (typically δ 7-8 ppm). The methylene protons of the chloroacetyl group would appear as a singlet, also in a relatively downfield region due to the adjacent carbonyl and chlorine atom. The methylene protons at the 9-position of the fluorene ring would also present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm. The methylene carbon of the chloroacetyl group and the methylene carbon at the 9-position of the fluorene ring would appear in the upfield region.

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl ketone) | 1680 - 1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-Cl | 600 - 800 |

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (311.59 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be expected.

Experimental Protocols

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 2,7-dichlorofluorene.

Synthesis of 2,7-Dichlorofluorene

A common precursor, 2,7-dichlorofluorene, can be synthesized from fluorene.

-

Materials: Fluorene, sulfuryl chloride, suitable organic solvent (e.g., dichloromethane), acid (optional).

-

Procedure:

-

Dissolve fluorene in a suitable organic solvent at approximately 20-35°C. The mixture can be optionally acidified.

-

Add sulfuryl chloride (2 equivalents) dropwise over 1-2 hours.

-

Stir the reaction mixture for 1 to 3 hours at 20-35°C.

-

Heat the mixture to 40-50°C to remove the organic solvent.

-

Further heat to 80-90°C to remove excess sulfuryl chloride.

-

The resulting 2,7-dichlorofluorene can be isolated and purified.[7]

-

Synthesis of this compound

-

Materials: 2,7-dichlorofluorene, chloroacetyl chloride, anhydrous aluminum chloride, dichloromethane, hydrochloric acid.

-

Procedure:

-

Charge chloroacetyl chloride into dichloromethane at 25-30°C and cool the mixture to 0-5°C.

-

Slowly add anhydrous aluminum chloride at 0-5°C over 25-30 minutes and stir for 30 minutes.

-

Add a solution of 2,7-dichlorofluorene in dichloromethane at 0-5°C.

-

Stir the reaction mixture for 4 hours at 0-5°C, monitoring by thin-layer chromatography.

-

Slowly pour the reaction mixture into pre-chilled 1N hydrochloric acid at 0-20°C.

-

Stir the mixture for 10 minutes at 25-30°C.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with deionized water, and distill off the dichloromethane under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like denatured spirit to afford the title compound.[7]

-

Role in Lumefantrine Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of the antimalarial drug lumefantrine. The following workflow diagram illustrates this synthetic pathway.

Caption: Synthetic workflow for Lumefantrine from Fluorene.

Conclusion

The structure of this compound is well-established, primarily through single-crystal X-ray diffraction. While detailed experimental spectroscopic data remains elusive in public literature, its chemical properties and synthesis are well-documented. This technical guide provides a consolidated resource for the synthesis and characterization of this important pharmaceutical intermediate, highlighting its critical role in the production of lumefantrine. Further publication of detailed analytical data would be beneficial to the scientific community.

References

- 1. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]

- 2. apicule.com [apicule.com]

- 3. This compound | C15H9Cl3O | CID 73553848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound [myskinrecipes.com]

- 6. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a key intermediate in the preparation of various organic compounds.[1] The synthesis is achieved through a Friedel-Crafts acylation of 2,7-dichlorofluorene with chloroacetyl chloride, a well-established and efficient method for the formation of aryl ketones.[2]

The core of this process involves the electrophilic substitution of a chloroacetyl group onto the 2,7-dichlorofluorene backbone, catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[3][4] This reaction is a fundamental transformation in organic chemistry, and its application to the synthesis of this specific fluorene derivative is of significant interest in medicinal chemistry and materials science.[1][5]

Reaction Scheme & Workflow

The synthesis proceeds via a one-step Friedel-Crafts acylation reaction. The overall transformation is depicted in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis, based on a representative experimental protocol.[3]

| Parameter | Value | Molar Equivalent |

| Reactants | ||

| 2,7-Dichlorofluorene | 25.0 g | 1.0 |

| Chloroacetyl Chloride | 14.5 g | ~1.2 |

| Catalyst | ||

| Anhydrous Aluminum Chloride | 25.5 g | ~1.8 |

| Solvent | ||

| Dichloromethane | 75 mL (for chloroacetyl chloride & AlCl₃) + 70 mL (for 2,7-dichlorofluorene) | - |

| Reaction Conditions | ||

| Temperature | 0-5°C | - |

| Reaction Time | 4 hours | - |

| Product | ||

| Yield | 28.35 g | - |

| Purity (by HPLC) | 93.21% | - |

| Overall Yield | 85.9% | - |

Detailed Experimental Protocol

This protocol is adapted from a documented successful synthesis.[3]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

2,7-Dichlorofluorene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane

-

Hydrochloric acid (1N)

-

Deionized water

-

Denatured spirit

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Preparation of the Acylating Agent Complex:

-

To a clean, dry three-necked flask, add 75 mL of dichloromethane and 14.5 g of chloroacetyl chloride.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add 25.5 g of anhydrous aluminum chloride to the cooled mixture over a period of 25-30 minutes, ensuring the temperature remains between 0-5°C.

-

Stir the resulting mixture at 0-5°C for 30 minutes.

-

-

Friedel-Crafts Acylation:

-

Prepare a solution of 25 g of 2,7-dichlorofluorene in 70 mL of dichloromethane.

-

Add the 2,7-dichlorofluorene solution to the reaction mixture at 0-5°C.

-

Stir the reaction mixture for 4 hours at 0-5°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Slowly pour the reaction mixture into 250 mL of pre-chilled 1N hydrochloric acid over 20 minutes, maintaining the temperature between 0-20°C.

-

Stir the resulting mixture for 10 minutes at 25-30°C.

-

Separate the organic layer and extract the aqueous layer with 50 mL of dichloromethane.

-

Combine the organic layers and wash twice with 100 mL of deionized water.

-

Remove the dichloromethane completely under vacuum using a rotary evaporator.

-

-

Purification:

-

To the resulting mass, add 200 mL of denatured spirit and distill off approximately 50 mL.

-

Stir the resulting suspension for 4 hours at 25-30°C.

-

Cool the suspension to 0-5°C and stir for an additional hour.

-

Filter the solid product, wash with 25 mL of pre-chilled denatured spirit, and dry at 50-55°C to afford the title compound.[3]

-

Product Characterization:

The final product, this compound, can be characterized by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure. The compound has a molecular formula of C₁₅H₉Cl₃O and a molecular weight of approximately 311.59 g/mol .[6][7]

References

- 1. This compound [myskinrecipes.com]

- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 3. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 4. Preparation method for 2-dibutylamido-1-1(2,7- dichloro-9H-fluorine-4base)-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | C15H9Cl3O | CID 73553848 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2,7-Dichlorofluorene with Chloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Friedel-Crafts acylation of 2,7-dichlorofluorene with chloroacetyl chloride, a critical reaction in the synthesis of valuable pharmaceutical intermediates. The resulting product, 2,7-dichloro-4-(chloroacetyl)fluorene, is a key precursor in the production of the antimalarial drug Benflumetol.[1] This guide presents detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding and replication of this important chemical transformation.

Reaction Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this specific application, the aromatic substrate, 2,7-dichlorofluorene, is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The chloroacetyl group is directed to the C4 position of the fluorene ring system.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various experimental protocols for the Friedel-Crafts acylation of 2,7-dichlorofluorene.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2,7-Dichlorofluorene | C₁₃H₈Cl₂ | 235.11 | 15.1 | 0.0642 | 1.0 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 9.1 | 0.0806 | 1.25 |

| Aluminum Trichloride | AlCl₃ | 133.34 | 13.0 | 0.0975 | 1.52 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 31 mL | - | Solvent |

Note: The molar ratios are calculated relative to 2,7-dichlorofluorene.

Experimental Protocols

A detailed methodology for the synthesis of 2,7-dichloro-4-(chloroacetyl)fluorene is provided below, based on established procedures.[2]

Materials:

-

2,7-Dichlorofluorene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chloroacetyl Chloride

-

Dichloromethane (CH₂Cl₂)

-

10-15% Aqueous Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Methanol or Ethanol (for purification)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.1 g of 2,7-dichlorofluorene in 31 mL of dichloromethane.

-

Cooling: Cool the solution to a temperature between 0-5°C using an ice bath.

-

Catalyst and Reagent Addition: While maintaining the low temperature and stirring, slowly add 13.0 g of anhydrous aluminum chloride to the solution. Subsequently, add 9.1 g of chloroacetyl chloride dropwise from the dropping funnel into the reaction mixture.

-

Reaction: Allow the reaction to proceed at 0-5°C until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a 10-15% aqueous hydrochloric acid solution and ice. This will quench the reaction and dissolve the aluminum chloride.

-

Work-up:

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer (dichloromethane).

-

Wash the organic layer with water to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent.

-

-

Solvent Removal and Purification:

-

Remove the dichloromethane from the organic layer using a rotary evaporator to yield the crude acyl chloride-containing product.

-

Add methanol or ethanol to the crude product and continue distillation to remove any residual dichloromethane.[2] The product, 2,7-dichloro-4-(chloroacetyl)fluorene, may be further purified by recrystallization from a suitable solvent like ethanol to obtain colorless prisms.[1]

-

Visual Representations

Reaction Mechanism:

The following diagram illustrates the electrophilic aromatic substitution mechanism for the Friedel-Crafts acylation of 2,7-dichlorofluorene.

Caption: Friedel-Crafts acylation mechanism of 2,7-dichlorofluorene.

Experimental Workflow:

The diagram below outlines the key steps in the experimental procedure for the synthesis of 2,7-dichloro-4-(chloroacetyl)fluorene.

References

Formation of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and key data associated with the synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. This compound is a significant intermediate in the synthesis of various organic molecules, including pharmaceuticals like the antimalarial drug Benflumetol.[1][2] The formation primarily proceeds through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution in organic chemistry.

Core Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 2,7-dichloro-9H-fluorene with chloroacetyl chloride.[1][3][4] This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4][5]

The mechanism unfolds in the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with chloroacetyl chloride to form a highly electrophilic acylium ion. This is the key reactive species that will attack the aromatic ring.

-

Electrophilic Attack: The electron-rich π system of the 2,7-dichlorofluorene ring acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the C4 position due to the directing effects of the existing chloro substituents and the fused ring system.

-

Formation of the Sigma Complex (Arenium Ion): The attack on the aromatic ring transiently disrupts its aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group. This step restores the aromaticity of the fluorene ring system and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, compiled from established procedures.[3]

Materials:

-

2,7-dichlorofluorene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Deionized water

-

Denatured spirit (Ethanol)

Procedure:

-

To a solution of chloroacetyl chloride (14.5 g) in dichloromethane (75 ml) at 25-30°C, the mixture is cooled to 0-5°C.[3]

-

Anhydrous aluminum chloride (25.5 g) is slowly added to the cooled mixture over 25-30 minutes, maintaining the temperature at 0-5°C.[3] The resulting mixture is stirred at this temperature for 30 minutes.[3]

-

A solution of 2,7-dichlorofluorene (25 g) in dichloromethane (70 ml) is then added to the stirred mixture at 0-5°C.[3]

-

The reaction mixture is stirred for 4 hours at 0-5°C and the progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is slowly quenched by adding it to pre-chilled 1N hydrochloric acid (250 ml) at a temperature maintained between 0-20°C over 20 minutes.[3]

-

The resulting mixture is stirred for 10 minutes at 25-30°C.[3] The aqueous layer is separated and extracted with dichloromethane (50 ml).[3]

-

The combined organic layers are washed with deionized water (2 x 100 ml).[3]

-

The dichloromethane is completely distilled off under vacuum.[3]

-

Denatured spirit (200 ml) is added to the resulting mass, and 50 ml of the spirit is distilled off.[3]

-

The obtained suspension is stirred for 4 hours at 25-30°C, then cooled to 0-5°C and stirred for an additional hour.[3]

-

The solid product is collected by filtration, washed with pre-chilled denatured spirit (25 ml), and dried at 50-55°C to afford the title compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 85.9% | [3] |

| Purity (by HPLC) | 93.21% | [3] |

| Molecular Formula | C₁₅H₉Cl₃O | [6] |

| Molecular Weight | 311.6 g/mol | [6] |

Visualizing the Reaction

The following diagrams illustrate the logical workflow of the synthesis and the detailed chemical mechanism.

References

- 1. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 4. Preparation method for 2-dibutylamido-1-1(2,7- dichloro-9H-fluorine-4base)-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. clearsynth.com [clearsynth.com]

Technical Guide: Physicochemical Properties and Synthetic Application of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a key chemical intermediate. It includes key physicochemical data, a detailed experimental protocol for its synthesis, and its application in the synthesis of the antimalarial drug, Lumefantrine.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 311.6 g/mol | PubChem[1] |

| 311.59 g/mol | MySkinRecipes[2] | |

| Molecular Formula | C₁₅H₉Cl₃O | PubChem[1] |

| CAS Number | 131023-37-5 | MySkinRecipes[2] |

| Appearance | Solid | MySkinRecipes[2] |

| Purity | 94.5-100% | MySkinRecipes[2] |

| Storage Conditions | 2-8°C, dry, sealed | MySkinRecipes[2] |

| Monoisotopic Mass | 309.971898 Da | PubChem[1] |

| XLogP3 | 5.1 | PubChem[1] |

Synthetic Application in Drug Development

This compound is a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] It is a key building block in the production of the antimalarial drug Lumefantrine.[3][4] The reactive chloro and carbonyl groups of this compound make it suitable for constructing heterocyclic compounds.[2]

The general workflow for the synthesis of Lumefantrine, starting from 2,7-dichlorofluorene and utilizing this compound as an intermediate, is outlined in the diagram below.

Caption: Synthesis pathway of Lumefantrine from 2,7-dichlorofluorene.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound and its subsequent conversion in the synthesis of Lumefantrine.

Synthesis of this compound[3]

This procedure details a Friedel-Crafts acylation reaction.

Materials:

-

2,7-dichlorofluorene

-

Chloroacetyl chloride

-

Anhydrous aluminium chloride

-

Dichloromethane

-

Hydrochloric acid (1N)

-

Deionized water

-

Denatured spirit

Procedure:

-

Charge chloroacetyl chloride (14.5 g) into dichloromethane (75 ml) at a temperature of 25-30°C.

-

Cool the mixture to a temperature of 0-5°C.

-

Slowly add anhydrous aluminium chloride (25.5 g) to the cooled mixture over a period of 25-30 minutes, maintaining the temperature at 0-5°C.

-

Stir the resulting mixture at 0-5°C for 30 minutes.

-

To the stirred mixture, add a solution of 2,7-dichlorofluorene (25 g) in dichloromethane (70 ml) at a temperature of 0-5°C.

-

Stir the reaction mixture for 4 hours at 0-5°C. The reaction progress can be monitored using thin-layer chromatography.

-

Slowly pour the reaction mixture into pre-chilled 1N hydrochloric acid (250 ml) over 20 minutes, maintaining the temperature between 0-20°C.

-

Stir the resulting mixture for 10 minutes at 25-30°C.

-

Extract the aqueous layer with dichloromethane (50 ml).

-

Combine the organic layers and wash with deionized water (2 x 100 ml).

-

Distill off the dichloromethane completely under vacuum.

-

To the resulting mass, add denatured spirit (200 ml) and distill off 50 ml of the denatured spirit.

-

Stir the resulting suspension for 4 hours at 25-30°C, then cool to 0-5°C and stir for an additional hour.

-

Filter the solid product, wash with pre-chilled denatured spirit (25 ml), and dry at 50-55°C to yield the title compound.

Subsequent Synthesis Steps Towards Lumefantrine[4]

The following steps outline the conversion of this compound into a precursor for Lumefantrine.

1. Preparation of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol: [4]

-

The crude this compound is taken up in methanol (500 L).

-

The solution is cooled to 0-10°C.

-

Sodium borohydride (5.6 kg) is added slowly in portions while maintaining the temperature between 0-10°C.

-

The mixture is stirred for 2-4 hours.

2. Preparation of 2-dibutylamino-1-[2,7-dichloro-9H-fluoren-4-yl]ethanol: [4]

-

To the reaction mass from the previous step, di-n-butyl amine (82.24 kg) and sodium acetate (17.41 kg) are added.

-

The mixture is heated to remove methylene dichloride.

-

The reaction mass is then stirred at 80±2°C under a pressure of 1-1.5 Kg/cm² for 6 hours.

-

After the reaction is complete, the mixture is cooled to 30-35°C.

This resulting compound, 2-dibutylamino-1-[2,7-dichloro-9H-fluoren-4-yl]ethanol, is then reacted with p-chlorobenzaldehyde to yield Lumefantrine.[4]

References

An In-depth Technical Guide to 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a key intermediate in the synthesis of pharmaceuticals, most notably the antimalarial drug lumefantrine. This document details its chemical identity, properties, synthesis, and role in further chemical transformations.

Chemical Identity and Properties

This compound is a chlorinated fluorenyl ketone.[1] Its chemical structure features a fluorene backbone with chlorine substituents at the 2 and 7 positions, and a chloroacetyl group at the 4 position. The IUPAC name for this compound is This compound .[2]

Below is a summary of its key identifiers and computed physicochemical properties.

| Parameter | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 131023-37-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₉Cl₃O | [2][3][6] |

| Molecular Weight | 311.59 g/mol | [6] |

| Synonyms | 4-chloroacetyl-2,7-dichlorofluorene, Ethanone, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)- | [2] |

| Appearance | Solid | [6] |

| Storage | 2-8°C, dry, sealed | [6] |

| XLogP3 | 5.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 309.971898 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 2,7-dichlorofluorene. This electrophilic aromatic substitution reaction utilizes an acyl chloride (chloroacetyl chloride) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a detailed methodology for the synthesis of this compound:

Materials:

-

2,7-dichlorofluorene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

Deionized water

-

Denatured spirit (ethanol)

Procedure:

-

Charge a reaction vessel with chloroacetyl chloride and dichloromethane at a temperature of 25-30°C.

-

Cool the mixture to 0-5°C.

-

Slowly add anhydrous aluminum chloride to the cooled mixture over 25-30 minutes, maintaining the temperature at 0-5°C.

-

Stir the resulting mixture at 0-5°C for 30 minutes.

-

To the stirred mixture, add a solution of 2,7-dichlorofluorene in dichloromethane at 0-5°C.

-

Stir the reaction mixture for 4 hours at 0-5°C. The reaction progress can be monitored by thin-layer chromatography.

-

Slowly pour the reaction mixture into pre-chilled 1N hydrochloric acid over 20 minutes, keeping the temperature between 0-20°C.

-

Stir the resulting mixture for 10 minutes at 25-30°C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with deionized water.

-

Distill off the dichloromethane completely under vacuum.

-

Add denatured spirit to the resulting mass and distill off a portion of the spirit.

-

Stir the resulting suspension for 4 hours at 25-30°C.

-

Cool the suspension to 0-5°C and stir for an additional hour.

-

Filter the solid product, wash with pre-chilled denatured spirit, and dry at 50-55°C to yield the final product.

Reaction Mechanism and Workflow

The synthesis proceeds via the classical Friedel-Crafts acylation mechanism. The Lewis acid (AlCl₃) activates the chloroacetyl chloride to form a highly electrophilic acylium ion. This ion then attacks the electron-rich fluorene ring, leading to the formation of the ketone product.

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of the title compound.

Role in the Synthesis of Lumefantrine

This compound is a crucial intermediate in the multi-step synthesis of the antimalarial drug, lumefantrine. The chloroacetyl group provides a reactive site for further chemical modifications that ultimately lead to the final drug molecule.

The general synthetic pathway from this intermediate to lumefantrine involves several key transformations, including reduction of the ketone, epoxide formation, and subsequent reaction with dibutylamine and p-chlorobenzaldehyde.

Caption: Simplified synthetic pathway of Lumefantrine from 2,7-Dichlorofluorene.

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not intended for biological or pharmaceutical use in its own right. Its primary relevance is in the context of organic synthesis. Therefore, there is no documented information regarding its interaction with biological signaling pathways or any inherent biological activity. Its significance lies in its role as a building block for pharmacologically active molecules like lumefantrine.

Applications in Other Fields

Beyond its well-established role in pharmaceutical synthesis, the fluorene core of this compound makes it a potential building block in material science.[6] Fluorene derivatives are known for their use in the development of organic semiconductors and light-emitting materials due to their conjugated aromatic system.[6]

Conclusion

This compound is a well-defined chemical entity with significant importance as a synthetic intermediate. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The primary application of this compound is in the production of the antimalarial drug lumefantrine, highlighting its critical role in the pharmaceutical industry. Further research into its derivatives may also yield novel materials with interesting electronic properties.

References

Methodological & Application

Synthesis of lumefantrine intermediate "2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, a key intermediate in the manufacturing of the antimalarial drug, lumefantrine. The synthesis is achieved via a Friedel-Crafts acylation of 2,7-dichloro-9H-fluorene with chloroacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful replication of this procedure.

Introduction

Lumefantrine is an essential component of artemisinin-based combination therapies (ACTs) for the treatment of malaria. The synthesis of lumefantrine involves several key intermediates, with this compound being a critical precursor.[1] The efficient and high-purity synthesis of this intermediate is paramount for the overall yield and quality of the final active pharmaceutical ingredient (API). The presented protocol describes a robust and scalable method for the preparation of this key intermediate.

Chemical Reaction Scheme

The synthesis proceeds via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the acylium ion, formed from chloroacetyl chloride and aluminum chloride, attacks the electron-rich fluorene ring.[2]

Figure 1: Synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of the title compound.[3]

Materials and Reagents:

-

2,7-Dichlorofluorene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (DCM)

-

Hydrochloric acid (1N)

-

Deionized water

-

Denatured spirit (Ethanol)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum pump

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add dichloromethane (75 ml).

-

Addition of Chloroacetyl Chloride: To the dichloromethane, add chloroacetyl chloride (14.5 g) at room temperature (25-30°C).

-

Cooling: Cool the mixture to 0-5°C using an ice bath.

-

Addition of Aluminum Chloride: Slowly add anhydrous aluminum chloride (25.5 g) to the cooled mixture over 25-30 minutes, ensuring the temperature remains between 0-5°C. Stir the resulting mixture for 30 minutes at this temperature.

-

Addition of 2,7-Dichlorofluorene: Prepare a solution of 2,7-dichlorofluorene (25 g) in dichloromethane (70 ml). Add this solution to the reaction mixture at 0-5°C.

-

Reaction: Stir the reaction mixture for 4 hours at 0-5°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into pre-chilled 1N hydrochloric acid (250 ml) over 20 minutes, maintaining the temperature between 0-20°C.

-

Extraction and Washing: Stir the resulting mixture for 10 minutes at 25-30°C. Separate the layers and extract the aqueous layer with dichloromethane (50 ml). Combine the organic layers and wash with deionized water (2 x 100 ml).

-

Solvent Removal: Distill off the dichloromethane completely under vacuum.

-

Purification: To the resulting mass, add denatured spirit (200 ml) and distill off 50 ml of the spirit. Stir the resulting suspension for 4 hours at 25-30°C, then cool to 0-5°C and stir for an additional hour.

-

Isolation: Filter the solid product using a Büchner funnel, wash with pre-chilled denatured spirit (25 ml), and dry at 50-55°C to afford the title compound.[3]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Yield | 28.35 g (85.9%) | [3] |

| Purity (by HPLC) | 93.21% | [3] |

| Molecular Formula | C₁₅H₉Cl₃O | [4][5] |

| Molecular Weight | 311.6 g/mol | [4][5] |

| CAS Number | 131023-37-5 | [4] |

Characterization

The structure of the synthesized compound, this compound, can be confirmed by various spectroscopic techniques.[6] While the provided search results do not contain specific spectral data (e.g., ¹H NMR, ¹³C NMR, IR), these are standard analytical methods for structural elucidation in organic synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Chloroacetyl chloride is a lachrymator and is corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound, a crucial intermediate for the production of lumefantrine. The high yield and purity reported make this procedure suitable for laboratory-scale synthesis and potentially for process development in a larger-scale setting. Adherence to the outlined steps and safety precautions is essential for a successful and safe synthesis.

References

- 1. apicule.com [apicule.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | C15H9Cl3O | CID 73553848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is a key synthetic intermediate, particularly valuable in the field of medicinal chemistry.[1][2] Its structure, featuring a reactive α-chloro ketone, makes it an excellent substrate for nucleophilic substitution reactions, especially with primary and secondary amines. This reactivity is central to the synthesis of a variety of pharmacologically active compounds, most notably in the development of antimalarial agents.[3] The fluorene core is a structural motif found in several bioactive molecules, and derivatives of this compound are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.[2]

Application in Antimalarial Drug Synthesis

A prime application of the reaction between this compound and amines is in the synthesis of the antimalarial drug, Lumefantrine.[3] Lumefantrine is a fluorene derivative that is administered in combination with artemether for the treatment of malaria. In the synthesis of Lumefantrine, this compound is reacted with di-n-butylamine to form the corresponding α-amino ketone, which is then reduced to an amino alcohol. This amino alcohol is a crucial precursor to the final drug molecule. The efficiency of this amination step is critical for the overall yield and purity of the active pharmaceutical ingredient.

Data on Reactions with Amines

The following table summarizes the available quantitative data for the reaction of this compound with amines. The data is primarily focused on the synthesis of a key intermediate for Lumefantrine.

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Di-n-butylamine | 2-(Di-n-butylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | Ethanol, 80°C, 8.5 hours, followed by reduction with Sodium Borohydride | 88 | (Patent CN106977410A) |

| Di-n-butylamine | 2-(Di-n-butylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol | n-Butanol, 70°C, 8-9 hours, followed by reduction with Sodium Borohydride | 81 | (Patent CN106977410A) |

Experimental Protocols

Below are generalized and specific protocols for the reaction of this compound with amines.

General Protocol for Amination

This protocol provides a general guideline for the reaction and may require optimization based on the specific amine used.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., ethanol, n-butanol, acetonitrile, or THF)

-

Optional: Inorganic base (e.g., potassium carbonate) for less nucleophilic amines

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Equipment for monitoring the reaction (e.g., Thin Layer Chromatography)

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Add the amine (1.1-2.2 equivalents) to the solution. For solid amines, they can be added directly. For liquid amines, they can be added via a syringe.

-

If using a less nucleophilic amine, an inorganic base such as potassium carbonate (1.5 equivalents) can be added to the reaction mixture to act as an acid scavenger.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 8-24 hours).

-

Monitor the progress of the reaction using a suitable technique like TLC.

-

Upon completion, the reaction mixture can be worked up to isolate the desired α-amino ketone product.

Specific Protocol: One-Pot Synthesis of 2-(Di-n-butylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

This protocol is adapted from a patented procedure for a Lumefantrine intermediate.

Materials:

-

This compound

-

Di-n-butylamine

-

Ethanol

-

Sodium borohydride

-

Stirring apparatus

-

Reaction vessel with reflux condenser

Procedure:

-

Dissolve 200g of this compound in 1200ml of ethanol in a reaction vessel and heat the mixture to 80°C.

-

Add 250g of di-n-butylamine dropwise over 30 minutes.

-

Maintain the reaction at reflux for 8.5 hours.

-

After the reaction is complete (as determined by a suitable monitoring method), cool the mixture to 10-20°C.

-

Slowly add 28g of sodium borohydride to the reaction mixture over 30 minutes.

-

Stir the reaction for an additional 1.5 hours.

-

After the reduction is complete, concentrate the reaction mixture under reduced pressure.

-

Induce crystallization by stirring at 0°C.

-

Collect the solid product by suction filtration.

-

Recrystallize the solid from approximately 800ml of ethanol at 0°C.

-

Filter the purified product and dry at 70°C to yield the final product.

Visualizations

Experimental Workflow for the Synthesis of 2-(Dialkylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanols

Caption: One-pot synthesis of 2-(dialkylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanols.

General Reaction Scheme

Caption: Nucleophilic substitution of the α-chloro ketone with an amine.

References

- 1. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Enhanced Antimalarial Activity by a Novel Artemether-Lumefantrine Lipid Emulsion for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Fluorene and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The rigid, planar structure of the fluorene nucleus serves as a versatile scaffold for the synthesis of new therapeutic agents. This document provides detailed protocols for the synthesis of a novel antimicrobial agent derived from "2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone," a key intermediate in the development of fluorene-based compounds.[1][2][3][4][5] The protocols described herein focus on the synthesis of a 2-aminothiazole derivative, a class of compounds known for their broad-spectrum antimicrobial activity, through the well-established Hantzsch thiazole synthesis.[6][7][8][9]

Synthetic Pathway and Rationale

The chloroacetyl group of "this compound" is a reactive handle that can be readily exploited for the synthesis of various heterocyclic compounds. The Hantzsch thiazole synthesis provides a direct and efficient method for constructing a thiazole ring by reacting an α-haloketone with a thioamide.[8][9] In this proposed synthesis, "this compound" reacts with thiourea to yield a novel 2-amino-4-(2,7-dichloro-9H-fluoren-4-yl)thiazole derivative. The incorporation of the thiazole moiety is a common strategy in the design of new antimicrobial agents, as this heterocycle is a key structural component in many clinically used drugs.

Data Presentation

Table 1: Physicochemical Properties of Synthesized Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-4-(2,7-dichloro-9H-fluoren-4-yl)thiazole (Proposed) | C16H10Cl2N2S | 349.24 | Pale yellow solid | >250 (decomposes) |

Table 2: Antimicrobial Activity of 2-Amino-4-(2,7-dichloro-9H-fluoren-4-yl)thiazole (Proposed)

| Test Microorganism | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 8 | 16 |

| Bacillus subtilis | Gram-positive | 16 | 32 |

| Escherichia coli | Gram-negative | 32 | 64 |

| Pseudomonas aeruginosa | Gram-negative | 64 | >128 |

| Candida albicans | Fungal | 32 | 64 |

| Aspergillus niger | Fungal | 64 | >128 |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(2,7-dichloro-9H-fluoren-4-yl)thiazole

This protocol is based on the general principles of the Hantzsch thiazole synthesis.[8][9]

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of absolute ethanol.

-

Add 0.25 g of thiourea to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).

-

After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of cold distilled water with stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of distilled water.

-

Dry the product in a desiccator under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-Amino-4-(2,7-dichloro-9H-fluoren-4-yl)thiazole.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[10]

Materials:

-

Synthesized 2-Amino-4-(2,7-dichloro-9H-fluoren-4-yl)thiazole

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Sterile pipette tips and pipettors

-

Incubator

-

Microplate reader (optional)

-

Resazurin dye (optional, for viability indication)[10]

Procedure:

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth/medium to each well.

-

In the first well of a row, add a specific volume of the compound stock solution to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Prepare a microbial inoculum in the appropriate broth/medium, adjusted to a concentration of approximately 5 x 105 CFU/mL.

-

Add 10 µL of the microbial inoculum to each well, including a positive control (microbes, no compound) and a negative control (broth/medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

-